1-(2-Nitrophenyl)-1,2-ethanediol

Catalog No.
S2883336
CAS No.
51673-59-7
M.F
C8H9NO4
M. Wt
183.163
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitrophenyl)-1,2-ethanediol

CAS Number

51673-59-7

Product Name

1-(2-Nitrophenyl)-1,2-ethanediol

IUPAC Name

1-(2-nitrophenyl)ethane-1,2-diol

Molecular Formula

C8H9NO4

Molecular Weight

183.163

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2

InChI Key

AYVFQXVSRJXIDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-]

Solubility

not available

1-(2-Nitrophenyl)-1,2-ethanediol is an organic compound with the molecular formula C₈H₉N₁O₄ and a molecular weight of 183.16 g/mol. It is characterized by the presence of a nitrophenyl group attached to a 1,2-ethanediol backbone. This compound is known for its distinctive physical properties, including a boiling point of approximately 398.7 °C and a polar surface area of 64.28 Ų. The chemical structure can be represented by the SMILES notation [O-][N+](=O)c1ccccc1C(O)CO and the InChIKey AYVFQXVSRJXIDT-UHFFFAOYAY .

Synthesis:

1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Precursor for Organic Materials:

This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Potential Biological Activity:

Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]

, primarily due to its hydroxyl groups and the nitro group. Key reactions include:

  • Oxidation: This compound can be oxidized to form 2-nitrophenylacetaldehyde or other derivatives depending on the reaction conditions .
  • Formation of Dioxolanes: It can react with benzophenone in the presence of p-toluenesulfonic acid to produce 4-(2-nitrophenyl)-2,2-diphenyl-[1,3]dioxolane with a high yield .
  • Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 1-(2-nitrophenyl)-1,2-ethanediol exhibits biological activity, particularly as an inhibitor of glutamate-induced calcium influx in cells. This suggests potential applications in neuropharmacology, where modulation of calcium signaling could be beneficial for treating conditions related to excitotoxicity . Furthermore, the compound has been noted for its irritant effects on skin and eyes, indicating caution is necessary when handling it .

The synthesis of 1-(2-nitrophenyl)-1,2-ethanediol can be achieved through several methods:

  • From (2-Nitrophenyl)oxirane: The compound can be synthesized by reacting (2-nitrophenyl)oxirane with aqueous potassium carbonate in dioxane as a solvent .
  • Alternative Synthetic Routes: Other methods may involve various reagents and conditions tailored to modify the nitrophenyl group or hydroxyl functionalities .

The primary application of 1-(2-nitrophenyl)-1,2-ethanediol lies in organic synthesis, particularly in producing more complex organic molecules such as dioxolanes. Its ability to modulate biological pathways also opens avenues for research in pharmacology and toxicology . Additionally, it may serve as an intermediate in various chemical syntheses due to its reactive functional groups.

Interaction studies involving 1-(2-nitrophenyl)-1,2-ethanediol have focused on its effect on cellular calcium levels. Specifically, it has been shown to inhibit the increase in cytosolic calcium concentration induced by glutamate, highlighting its potential role as a neuroprotective agent . Further studies are needed to explore its interactions with other cellular pathways and potential therapeutic applications.

Several compounds share structural or functional similarities with 1-(2-nitrophenyl)-1,2-ethanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-NaphthalenemethanolC₁₁H₁₂OSimilar alcohol functionality; used in organic synthesis.
4-NitrophenolC₆H₄N₂O₃Shares nitro group; used as an antiseptic and dye precursor.
2-Nitrobenzyl alcoholC₇H₈N₂O₂Similar structure; used in organic synthesis and as a reagent.

Uniqueness

What sets 1-(2-nitrophenyl)-1,2-ethanediol apart from these compounds is its specific combination of both hydroxyl and nitro functionalities on a two-carbon chain, which influences its reactivity and biological activity uniquely compared to others listed.

XLogP3

0.2

Dates

Modify: 2023-08-17

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